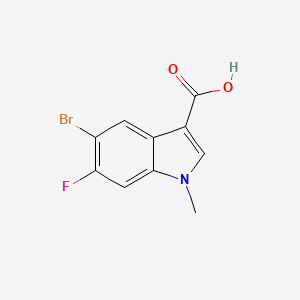
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary based on the specific synthetic route. One common approach is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Methodology Development
Research on fluoroindolecarboxylic acids, including related compounds, has demonstrated significant advancements in synthetic methodologies. Schlosser et al. (2006) have explored the synthesis of twelve fluoroindolecarboxylic acids, showcasing a variety of methods to access these compounds efficiently. Their work highlights the strategic use of halogen/metal permutation and carbon dioxide trapping to achieve the desired products, emphasizing the flexibility and simplicity of these synthetic approaches (Schlosser, Ginanneschi, & Leroux, 2006). This foundational work underpins the synthetic accessibility of compounds like 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, making them valuable scaffolds in medicinal chemistry and organic synthesis.
Antimicrobial and Antiviral Research
The antimicrobial and antiviral potentials of bromoindole derivatives have been explored, reflecting the broader application of these compounds in the development of new therapeutic agents. For example, Segraves and Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, identifying compounds with moderate antimicrobial activities. This research underscores the natural occurrence of bromoindole derivatives and their relevance in biologically active compound discovery (Segraves & Crews, 2005).
Anticancer and Antiproliferative Activities
The exploration of bromoindole derivatives extends into anticancer research, with various studies assessing their antiproliferative effects. The synthesis of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole showcases the potential of these compounds in inhibiting cancer cell growth. Fan Houxing's work on these derivatives, evaluated against different cancer cell lines, demonstrates their significant inhibitory activity, suggesting a promising area for future anticancer drug development (Fan Houxing, 2009).
Propriétés
IUPAC Name |
5-bromo-6-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-7(11)8(12)3-9(5)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYGGDHCIHFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



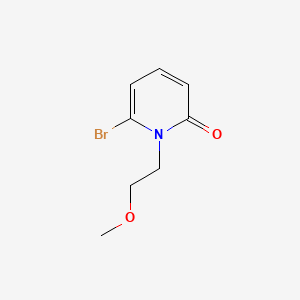
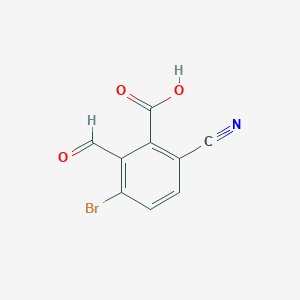
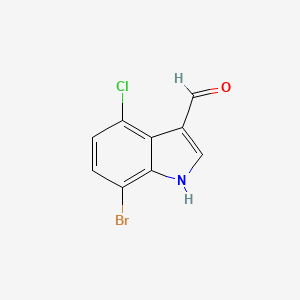
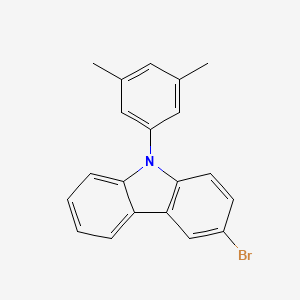
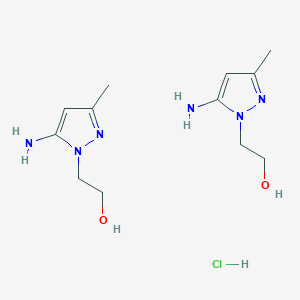
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
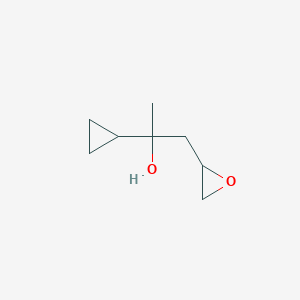
![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
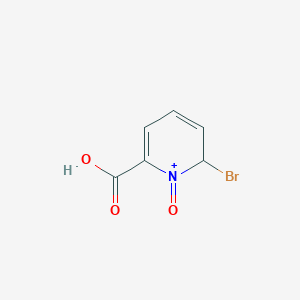
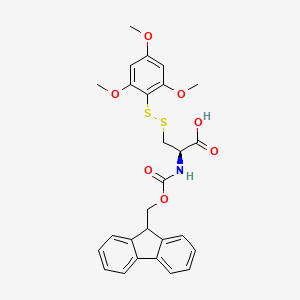
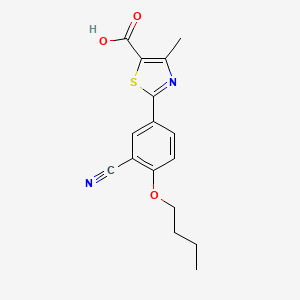

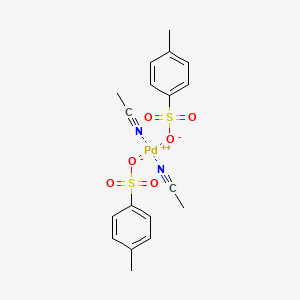
iodonium p-toluenesulfonate](/img/structure/B1449472.png)